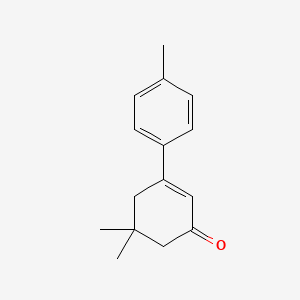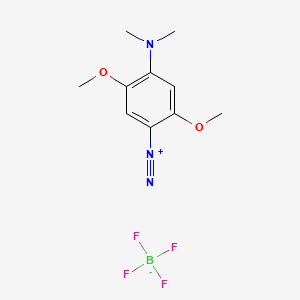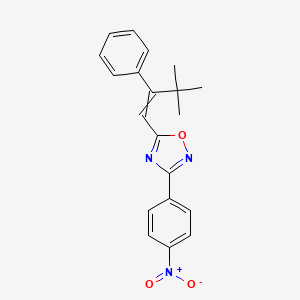
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O It is a derivative of cyclohexenone, featuring a cyclohexene ring substituted with a 4-methylphenyl group and two methyl groups at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5,5-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol.
Substitution: Formation of 5,5-dimethyl-3-(4-bromomethylphenyl)cyclohex-2-en-1-one.
科学研究应用
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring structure but without the 4-methylphenyl and additional methyl groups.
3,5,5-Trimethyl-2-cyclohexen-1-one: Another analog with three methyl groups on the cyclohexene ring.
4-(3-Oxobutyl)-3,5,5-trimethyl-2-cyclohexen-1-one: A compound with a similar cyclohexene ring and additional functional groups.
Uniqueness
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one is unique due to the presence of both the 4-methylphenyl group and the two methyl groups at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
72036-52-3 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O/c1-11-4-6-12(7-5-11)13-8-14(16)10-15(2,3)9-13/h4-8H,9-10H2,1-3H3 |
InChI 键 |
VBVILNYBMHFOQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)



![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)


